molecular formula C16H17N3O5 B7830826 methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate

methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate

Cat. No.: B7830826
M. Wt: 331.32 g/mol
InChI Key: HVYGICQLJBTDKO-UHFFFAOYSA-N
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Description

Methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate is a synthetic organic compound belonging to the class of pyrimidoindazole derivatives. These compounds are known for their diverse biological activities, which make them significant in various fields such as medicinal chemistry and pharmaceuticals. The unique structural configuration of this compound, comprising a pyrimidoindazole core with functional groups like methoxy and methyl, lends it specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate can be achieved through a multi-step process. One common synthetic route involves the following steps:

  • Formation of the Indazole Ring: : The initial step often involves the cyclization of ortho-nitrophenylacetonitrile with hydrazine hydrate to form the indazole core.

  • Methoxylation and Methylation: : The introduction of methoxy groups can be achieved through nucleophilic substitution reactions using methanol in the presence of a base like sodium methoxide. Methylation of the indazole nitrogen can be conducted using methyl iodide.

  • Acetate Formation: : The final step involves esterification of the resulting compound with acetic anhydride to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling parameters like temperature, reaction time, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate undergoes several types of chemical reactions:

  • Oxidation: : It can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidation products.

  • Reduction: : Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding alcohols.

  • Substitution: : Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like halogens or nitro compounds.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic conditions.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Halogenation using bromine in the presence of a Lewis acid like iron(III) bromide.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of corresponding alcohols.

  • Substitution: : Formation of halogenated derivatives.

Scientific Research Applications

Methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate has a wide range of applications in scientific research, including but not limited to:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

  • Medicine: : Explored for its potential use in drug development, particularly for conditions where pyrimidoindazole derivatives have shown efficacy.

  • Industry: : Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate exerts its effects is primarily through its interaction with specific molecular targets. These targets include enzymes and receptors involved in various biochemical pathways. The compound's structure allows it to bind to these targets with high affinity, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

When compared to other pyrimidoindazole derivatives, methyl (8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6(2H)-yl)acetate exhibits unique properties due to the presence of its specific functional groups. Similar compounds include:

  • Pyrimidoindazole: : Lacks the methoxy and methyl functional groups.

  • 8,9-Dimethoxy-2-oxopyrimido[1,2-b]indazole: : Similar structure but without the acetate ester.

  • 4-Methyl-2-oxopyrimido[1,2-b]indazole: : Lacks the dimethoxy groups.

The presence of methoxy and methyl groups in this compound enhances its solubility, stability, and potential biological activity, making it distinct from its counterparts.

This compound offers a fascinating avenue for further exploration in various scientific domains, highlighting the endless possibilities within the world of synthetic organic chemistry

Properties

IUPAC Name

methyl 2-(8,9-dimethoxy-4-methyl-2-oxopyrimido[1,2-b]indazol-6-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-9-5-14(20)17-16-10-6-12(22-2)13(23-3)7-11(10)18(19(9)16)8-15(21)24-4/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGICQLJBTDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2N1N(C3=CC(=C(C=C32)OC)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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